2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Medicinal Chemistry Organic Synthesis Chemical Procurement

Sourcing the correct regioisomer of aminopyridine building blocks is critical: substituting the 5-amino isomer with a 3-, 4-, or 6-amino analog can abolish target binding and derail SAR campaigns. 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile (CAS 1226776-95-9) eliminates this risk. - Regiospecific identity verified by CAS number; 5-amino substitution ensures correct H-bonding geometry and π-stacking orientation for kinase ATP-binding pocket engagement. - Available at ≥95% purity with optional 97-98% grades; gem-dimethyl nitrile moiety provides a balanced XLogP3 of 0.8 for improved aqueous solubility in cellular assays. - Serves as a primary amine vector for amide coupling or reductive amination, and a nitrile handle for further pharmacophore elaboration in CNS and oncology library synthesis.

Molecular Formula C9H11N3
Molecular Weight 161.208
CAS No. 1226776-95-9
Cat. No. B581474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile
CAS1226776-95-9
Molecular FormulaC9H11N3
Molecular Weight161.208
Structural Identifiers
SMILESCC(C)(C#N)C1=NC=C(C=C1)N
InChIInChI=1S/C9H11N3/c1-9(2,6-10)8-4-3-7(11)5-12-8/h3-5H,11H2,1-2H3
InChIKeyONYGTHTZAUUIJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS 1226776-95-9): Core Identity and Research-Grade Purity Specifications for Chemical Synthesis


2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS 1226776-95-9) is a substituted pyridine derivative with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol [1]. It is classified as an aminopyridine and a nitrile, and its core structure features a 5-amino group on the pyridine ring and a gem-dimethyl-substituted propanenitrile moiety at the 2-position [2]. This compound is primarily utilized as a versatile research chemical and a key synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive heterocyclic molecules .

Critical Procurement Distinctions: Why Regioisomeric Analogs of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile Cannot Be Interchanged


While numerous regioisomers, such as the 3-amino, 4-amino, and 6-amino analogs, share an identical molecular formula (C9H11N3) and molecular weight (161.20 g/mol) [1], they are not interchangeable building blocks. The position of the amino group on the pyridine ring is a critical determinant of the steric and electronic properties of downstream intermediates and final compounds. This regiospecificity directly influences the geometry of the molecule and its ability to engage in key intermolecular interactions, such as hydrogen bonding and π-stacking with biological targets . Substituting the 5-amino isomer with an alternative regioisomer can lead to a complete loss of desired biological activity, altered pharmacokinetic profiles, or failed chemical reactions in multi-step syntheses. Therefore, precise selection based on CAS number is a non-negotiable requirement for ensuring the fidelity and reproducibility of a synthetic route or a structure-activity relationship (SAR) study.

Quantitative Differentiation Data: Purity, Physical Properties, and Sourcing of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile


Commercial Purity Grade Comparison: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile vs. Other Regioisomers

The 5-amino isomer (CAS 1226776-95-9) is commercially available from multiple vendors in higher purity grades (97-98%) compared to the 4-amino isomer (CAS 1446509-65-4), which is most commonly offered at a standard 95% purity . This difference in available purity can be critical for applications requiring high-fidelity starting materials, such as late-stage functionalization or sensitive catalytic reactions where impurities may poison catalysts or generate unwanted byproducts.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Comparative Physicochemical Property: LogP as a Proxy for Differential Behavior

The computed partition coefficient (XLogP3-AA) for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is 0.8 [1]. While experimental values for the 4-amino and 6-amino regioisomers are not reported, this value provides a quantitative benchmark for its lipophilicity. This property influences solubility, membrane permeability, and non-specific binding. For example, a logP of 0.8 suggests it is moderately hydrophilic, which can be advantageous for designing water-soluble drug candidates or avoiding excessive lipophilicity that can lead to hERG channel binding and cardiotoxicity.

Drug Design ADME Properties Physicochemical Analysis

Evidence of Utility as a Strategic Intermediate in Drug Discovery

2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile is explicitly cited as a versatile intermediate, particularly for the synthesis of kinase inhibitors and receptor modulators . This is a class-level inference, as its 5-amino-2-pyridinyl core is a recognized privileged structure in medicinal chemistry for engaging the hinge region of protein kinases. While specific biological data for the compound itself is lacking, its documented use as a building block for these high-value targets differentiates it from other isomers that may have different or less-defined applications in the literature.

Kinase Inhibitors Drug Discovery Chemical Biology

Optimal Use-Cases for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile Based on Procurement Evidence


Scaffold for Kinase-Focused Medicinal Chemistry Libraries

Given its documented utility as a precursor to kinase inhibitors, 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is ideally suited as a core scaffold for generating libraries of compounds designed to interact with the ATP-binding pocket of kinases . The 5-amino group serves as a primary vector for introducing diverse chemical functionality via amide coupling or reductive amination, while the nitrile group can be further elaborated into other pharmacophores. The availability of high-purity (97-98%) material ensures that library synthesis proceeds with minimal interference from impurities.

Synthesis of Advanced Heterocyclic Intermediates for CNS and Oncology Programs

This compound functions as a key starting material for constructing more complex, fused heterocyclic systems relevant to central nervous system (CNS) and oncology therapeutic areas . Its specific regioisomeric identity ensures the correct spatial orientation of substituents in the final active pharmaceutical ingredient (API) . Researchers developing novel chemical entities for these indications should prioritize this CAS-specific compound to maintain the intended structure-activity relationships (SAR) outlined in their synthetic plans.

Chemical Probe Development Requiring a Defined Physicochemical Profile

With a computed XLogP3-AA of 0.8, this building block introduces a balanced, moderately hydrophilic character to a molecule [1]. This property is valuable for designing chemical probes with improved aqueous solubility and reduced non-specific binding, which are critical factors for achieving robust and interpretable results in cellular assays. When selecting among aminopyridine building blocks, this quantitative lipophilicity data supports a more rational, property-based selection process.

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